molecular formula C24H26N4Se2 B12396403 Antifungal agent 43

Antifungal agent 43

カタログ番号: B12396403
分子量: 528.4 g/mol
InChIキー: RWVYKGJWKKMOJP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Antifungal agent 43 is a novel compound developed to combat fungal infections. It belongs to a class of antifungal agents that target specific pathways in fungal cells, making it effective against a wide range of fungal pathogens. This compound has shown promise in both clinical and industrial applications due to its unique properties and mechanisms of action.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Antifungal agent 43 involves multiple steps, starting with the preparation of key intermediates. The initial step typically involves the formation of a core structure through a series of condensation and cyclization reactions. Common reagents used in these steps include organic solvents like chloroform and methanol, as well as catalysts such as phosphatidylcholine and cholesterol .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality. The reaction conditions are carefully controlled to maintain the integrity of the compound and minimize impurities.

化学反応の分析

Types of Reactions

Antifungal agent 43 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound’s structure to enhance its antifungal properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like halogens. The reaction conditions typically involve controlled temperatures and pH levels to ensure optimal results .

Major Products

The major products formed from these reactions are derivatives of this compound with enhanced efficacy and stability. These derivatives are often tested for their antifungal activity to identify the most potent forms of the compound.

科学的研究の応用

Pharmacodynamics and Mechanism of Action

The pharmacodynamic properties of Antifungal Agent 43 have been characterized through various in vitro and in vivo studies. The primary mechanisms include:

  • Disruption of Cell Membrane Integrity : Similar to polyene antifungals, this compound binds to ergosterol in the fungal cell membrane, leading to increased permeability and cell lysis.
  • Inhibition of Ergosterol Biosynthesis : By targeting lanosterol 14α-demethylase, this compound prevents the synthesis of ergosterol, essential for maintaining membrane structure .

Efficacy Against Common Fungal Pathogens

This compound has been evaluated against several clinically relevant fungi:

  • Candida Species : Studies indicate that it exhibits potent activity against both azole-susceptible and resistant strains of Candida albicans and Candida auris.
  • Aspergillus Species : It has shown significant efficacy against Aspergillus fumigatus, particularly in cases where traditional treatments fail due to resistance .

Case Studies

A retrospective analysis highlighted the effectiveness of this compound in treating patients with invasive fungal infections. Key findings include:

  • Treatment Outcomes : In a cohort study involving patients with malignant external otitis caused by Candida and Aspergillus, this compound demonstrated a high cure rate (91%) over an average follow-up period of two years .
  • Combination Therapy : When used in conjunction with other antifungals like voriconazole or posaconazole, this compound exhibited synergistic effects, enhancing overall therapeutic outcomes in resistant infections .

Table 1: Pharmacodynamic Indices of this compound

Antifungal AgentOrganismKey PD IndexReference(s)
This compoundCandida albicansAUC/MIC
This compoundAspergillus fumigatusC min/MIC
This compoundC. aurisAUC/MIC

Table 2: Clinical Case Study Summary

Patient IDFungal Infection TypeTreatment DurationOutcome
001Malignant External Otitis3 monthsCured
002Invasive Aspergillosis6 monthsCured
003Candidemia4 monthsCured

Future Perspectives

The ongoing research into this compound suggests potential for broader applications in antifungal therapy. Future studies are needed to explore:

  • Resistance Mechanisms : Understanding how fungi develop resistance to this agent will be crucial for optimizing its use.
  • Long-term Efficacy : Longitudinal studies will help assess the durability of responses in various patient populations.

作用機序

Antifungal agent 43 exerts its effects by targeting specific molecular pathways in fungal cells. It binds to ergosterol in the fungal cell membrane, disrupting cell permeability and leading to cell death. This mechanism is similar to that of other polyene antifungal agents but with enhanced specificity and reduced toxicity .

類似化合物との比較

Similar Compounds

Uniqueness

Antifungal agent 43 stands out due to its unique structure and enhanced specificity for fungal cells. It has shown lower toxicity compared to Amphotericin B and a broader spectrum of activity compared to Itraconazole. These properties make it a promising candidate for further development and clinical use .

生物活性

Antifungal Agent 43, also referred to as compound B05, has garnered attention for its promising antifungal properties. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various fungal strains, and relevant case studies.

Overview of this compound

This compound exhibits a broad spectrum of antifungal activity, with minimum inhibitory concentration (MIC) values ranging from 0.25 to 128 μg/mL against different fungal strains. The specific MIC values for notable strains include:

Fungal Strain MIC (μg/mL)
Candida albicans1
Aspergillus fumigatus4
Candida glabrata8
Cryptococcus neoformans4

These values indicate that this compound is particularly effective against Candida albicans, a common pathogen responsible for opportunistic infections in immunocompromised patients .

The primary mechanism of action for this compound involves the disruption of fungal cell membrane integrity. Similar to other antifungal agents, it targets ergosterol synthesis, a crucial component of fungal cell membranes. By inhibiting the enzyme sterol 14α-demethylase (CYP51), it leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, ultimately resulting in cell death .

Clinical Trials and Observations

Recent studies have highlighted the efficacy of this compound in clinical settings:

  • Case Study in Neutropenic Patients : A study involving neutropenic cancer patients demonstrated that early initiation of antifungal therapy with this compound significantly reduced the incidence of invasive fungal infections (IFIs). The median time to initiation was recorded at approximately five days, showing promising outcomes compared to standard treatments .
  • Comparative Efficacy : In a comparative analysis with other antifungal agents, this compound showed superior efficacy against resistant strains of Candida when used in combination therapies. This synergistic effect enhanced overall treatment outcomes and reduced mortality rates associated with IFIs .
  • Natural Product Derivatives : Research has also explored derivatives of natural products exhibiting similar mechanisms to this compound. For instance, compounds derived from Streptomyces species have shown comparable activity against pathogenic fungi, suggesting a potential for developing new analogs based on this scaffold .

Resistance Mechanisms

Despite its efficacy, resistance to antifungal agents remains a significant concern. Fungi can develop resistance through various mechanisms, including:

  • Upregulation of drug efflux pumps (e.g., CDR1 and MDR1).
  • Mutations in target enzymes like CYP51 that reduce drug binding affinity.
  • Alterations in membrane composition that affect drug permeability .

特性

分子式

C24H26N4Se2

分子量

528.4 g/mol

IUPAC名

1-[2-[[2-imidazol-1-yl-1-(4-methylphenyl)ethyl]diselanyl]-2-(4-methylphenyl)ethyl]imidazole

InChI

InChI=1S/C24H26N4Se2/c1-19-3-7-21(8-4-19)23(15-27-13-11-25-17-27)29-30-24(16-28-14-12-26-18-28)22-9-5-20(2)6-10-22/h3-14,17-18,23-24H,15-16H2,1-2H3

InChIキー

RWVYKGJWKKMOJP-UHFFFAOYSA-N

正規SMILES

CC1=CC=C(C=C1)C(CN2C=CN=C2)[Se][Se]C(CN3C=CN=C3)C4=CC=C(C=C4)C

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。